2-(甲硫基)苯甲酰氯

描述

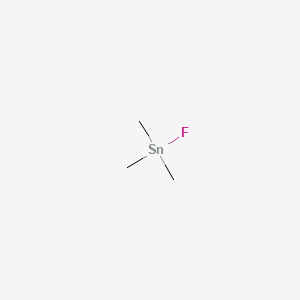

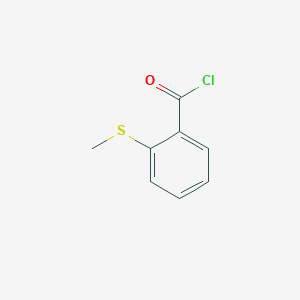

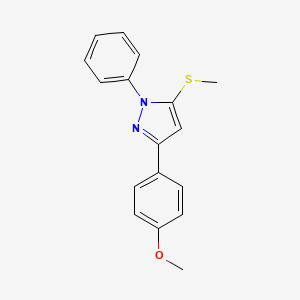

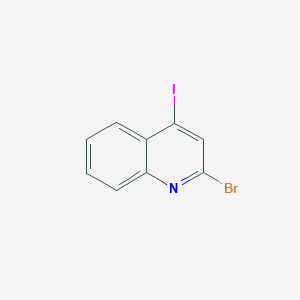

2-(Methylthio)benzoyl chloride (MTBC) is a chemical compound with the chemical formula C8H7ClOS . It is an important intermediate for the synthesis of various organic compounds. MTBC is a colorless solid with a faint odor, and it is soluble in organic solvents.

Synthesis Analysis

The synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF has been reported .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzoyl chloride is represented by the linear formula C8H7ClOS . The InChI code for this compound is 1S/C8H7ClOS/c1-11-7-5-3-2-4-6 (7)8 (9)10/h2-5H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-(Methylthio)benzoyl chloride is 186.66 . It is a colorless solid with a faint odor. It is soluble in organic solvents.科学研究应用

与亲核试剂的反应

Osajda 和 Młochowski (2002) 的一项研究调查了 2-(氯硒代)苯甲酰氯与各种亲核试剂的反应。这项研究揭示了该化合物的反应性很高,特别是与伯氨基,导致同时硒化-酰化。该研究还指出与羟基和硫醇基团的反应性不同,受底物结构和反应条件的影响 (Osajda & Młochowski, 2002)。

杂环化合物的合成

KlocKrystian、OsajdaMariusz 和 MlochowskiJacek (2001) 强调了 2-(氯硒代)苯甲酰氯在生产苯并[b]硒吩-3(2H)-酮和 3-羟基苯并[b]硒吩中的用途。此过程涉及该化合物与 C-H 酸反应,导致这些杂环化合物的产率中等到高 (KlocKrystian 等人,2001)。

催化应用

Yasukawa、Satoh、Miura 和 Nomura (2002) 描述了芳酰氯与内部炔烃的铱催化反应。该方法有效地生产四取代萘和蒽衍生物,展示了该化合物在催化方面的潜力 (Yasukawa 等人,2002)。

抗菌应用

Matche、Kulkarni 和 Raj (2006) 的研究证明了苯甲酰氯作为抗菌剂的有效性。它已成功掺入乙烯丙烯酸聚合物中,显着抑制了青霉菌属和曲霉菌属的生长 (Matche、Kulkarni 和 Raj,2006)。

高性能聚合物的合成

王、王、张和罗 (2015) 对苯胺和苯甲酰氯之间的反应进行了动力学研究。该反应因产生高性能聚合物而著称,该研究提供了优化此过程的见解 (王等人,2015)。

安全和危害

2-(Methylthio)benzoyl chloride is a combustible material. It is corrosive and water reactive. Contact with water liberates toxic gas. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It causes severe skin burns and eye damage and may cause respiratory irritation .

未来方向

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

The primary target of 2-(Methylthio)benzoyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom attached to the aromatic ring, which is particularly reactive . This reactivity is due to the resonance stabilization that occurs at the benzylic position .

Mode of Action

2-(Methylthio)benzoyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, donates a pair of electrons to form a new bond. In the case of 2-(Methylthio)benzoyl chloride, the compound acts as an electrophile, accepting the electron pair from the nucleophile .

Biochemical Pathways

The interaction of 2-(Methylthio)benzoyl chloride with its targets affects various biochemical pathways. One of the key pathways is the free radical bromination, which involves the formation of a free radical at the benzylic position . This pathway is significant as it leads to the formation of benzylic halides, which are important intermediates in organic synthesis .

Result of Action

The result of the action of 2-(Methylthio)benzoyl chloride is the formation of new compounds through the substitution of a group at the benzylic position . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)benzoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the compound for its targets, potentially reducing its efficacy. Additionally, factors such as temperature, pH, and solvent can affect the stability of the compound and the rate of its reactions .

属性

IUPAC Name |

2-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWPBDPLOOSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503148 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)benzoyl chloride | |

CAS RN |

1442-03-1 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)

![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)

![Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1625398.png)

![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)

![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)

![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)